![molecular formula C10H9BrO2 B2501981 [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol CAS No. 693806-45-0](/img/structure/B2501981.png)

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

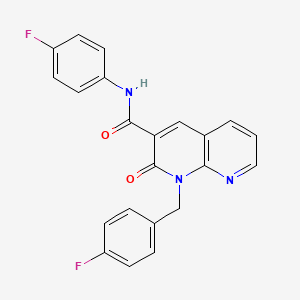

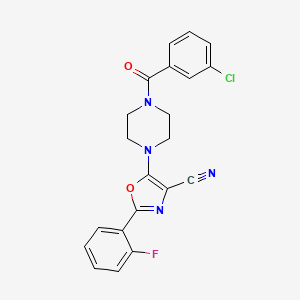

“[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C10H9BrO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” includes a bromine atom, a propynyl group, and a phenyl ring, which are all connected by oxygen atoms .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.1 . Other physical and chemical properties such as boiling point and density have been predicted to be 345.5±37.0 °C and 1.422±0.06 g/cm3 respectively .科学的研究の応用

Synthesis and Material Development

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol serves as a pivotal intermediate in the synthesis of complex organic molecules, demonstrating its utility in material science and organic chemistry. For instance, its application in the synthesis of liquid crystal materials showcases its relevance in developing advanced display technologies. The use of microwave-assisted flow reactor technology for the rapid and continuous synthesis of related compounds indicates its potential for scaling up production processes, highlighting its role in industrial applications (Egami et al., 2018).

Chemical Analysis and Methodology

The compound is also instrumental in analytical chemistry, as seen in the synthesis of deuterated versions of herbicidal ingredients. Its transformation into middle aromatic ring-deuterated forms for use as tracers in metabolic and degradation studies of herbicides underscores its importance in environmental chemistry and toxicology. This application is critical for quantifying herbicide residues in crops and foodstuff, ensuring food safety and environmental protection (Zheng-Min Yang & Long Lu, 2010).

Organic Synthesis

In organic synthesis, [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is utilized to produce various biologically active compounds and intermediates. Its role in constructing novel molecular frameworks through regio- and chemoselective bromination techniques exemplifies its versatility in synthesizing pharmacologically relevant molecules. Such methodologies facilitate the development of synthetic routes for bromo-substituted cyclopentenones, which are valuable synthons in the production of pharmaceuticals and organic materials (Shirinian et al., 2012).

Photolysis and Radical Studies

The compound's involvement in studies of alkyl radicals containing different beta-leaving groups provides insights into the formation and behavior of olefin cation radicals. This research is pivotal for understanding the mechanisms of photo-induced chemical reactions, contributing to the fields of photochemistry and radical chemistry. The generation and trapping of olefin cation radicals have implications for designing light-driven organic synthesis and photopolymerization processes (Bales et al., 2001).

将来の方向性

特性

IUPAC Name |

(5-bromo-2-prop-2-ynoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEZMPUCEZUBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)